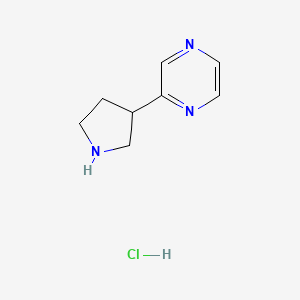

2-(Pyrrolidin-3-yl)pyrazine hydrochloride

Description

BenchChem offers high-quality 2-(Pyrrolidin-3-yl)pyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-3-yl)pyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWKZRBPCTYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857406 | |

| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003561-82-7 | |

| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Recognized as a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, a robust and reproducible synthetic pathway is paramount. This document outlines a field-proven, multi-step synthesis beginning with commercially available starting materials, proceeding through a Boc-protection strategy, nucleophilic aromatic substitution, and concluding with acidic deprotection and salt formation. Each step is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations. Furthermore, a rigorous characterization workflow is presented, employing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the unequivocal confirmation of structure and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction and Strategic Importance

2-(Pyrrolidin-3-yl)pyrazine is a versatile scaffold in modern drug discovery. Its structure combines a pyrrolidine ring, a common motif in bioactive molecules that imparts favorable pharmacokinetic properties, with a pyrazine ring, a heteroaromatic system known for its role in modulating biological activity. The hydrochloride salt form of this compound enhances both its stability and aqueous solubility, making it an ideal candidate for further synthetic elaboration and for use in various biological assays. Its primary application lies as a crucial building block in the synthesis of novel therapeutic agents, with significant research focused on its utility in neuroscience for investigating neurotransmitter systems.

The synthetic strategy detailed herein is designed for reliability and scalability. It employs a protecting group strategy to achieve regioselective functionalization, a cornerstone of modern organic synthesis. The logic behind this approach is to temporarily mask the highly reactive secondary amine of the pyrrolidine ring, thereby directing the key bond-forming reaction to the desired C3-position.

Synthetic Pathway and Experimental Protocols

The synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is accomplished via a three-step sequence from tert-butyl 3-aminopyrrolidine-1-carboxylate. This pathway is efficient and utilizes common laboratory reagents.

Step 1: Synthesis of tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (Boc-Protected Intermediate)

The key bond-forming step involves a nucleophilic aromatic substitution reaction. The primary amine of the Boc-protected pyrrolidine displaces the chloride on the electron-deficient pyrazine ring. The tert-butoxycarbonyl (Boc) group is essential here; it deactivates the pyrrolidine ring nitrogen towards nucleophilic attack, preventing self-condensation or reaction at the N1 position and ensuring the desired C-N bond forms at the C3 position.

Protocol:

-

To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add 2-chloropyrazine (1.1 eq) to the mixture.

-

The reaction can be thermally driven (e.g., 80-100 °C) or catalyzed using a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP) for a Buchwald-Hartwig amination, which often allows for milder reaction conditions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove DMF and residual base.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Boc-protected intermediate as a solid.

Step 2: Synthesis of 2-(Pyrrolidin-3-yl)pyrazine (Free Base)

This step involves the removal of the acid-labile Boc protecting group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid are used. The mechanism proceeds by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Protocol:

-

Dissolve the tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent, such as Dichloromethane (DCM) or 1,4-Dioxane.

-

Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.

-

Slowly add a solution of strong acid. Common choices include:

-

Trifluoroacetic acid (TFA) (5-10 eq) in DCM.

-

A saturated solution of HCl in 1,4-Dioxane (4M) or diethyl ether.

-

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The evolution of CO₂ gas is often observed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting crude product is the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH > 10 with a base like 1M NaOH, and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 2-(Pyrrolidin-3-yl)pyrazine.

Step 3: Formation of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's handling, stability, and solubility properties. This is a straightforward acid-base reaction.

Protocol:

-

Dissolve the purified 2-(Pyrrolidin-3-yl)pyrazine free base (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, methanol, or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (1.0-1.2 eq) in a compatible solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by adding a less polar co-solvent like hexane.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether or the precipitation solvent to remove any impurities.

-

Dry the product under vacuum to yield 2-(Pyrrolidin-3-yl)pyrazine hydrochloride as a solid, typically an off-white to pale yellow powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Pyrrolidin-3-yl)pyrazine hydrochloride.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.0-8.5 ppm). Pyrrolidine Protons: A complex series of multiplets in the aliphatic region (δ 2.0-4.0 ppm). The N-H protons of the pyrrolidine and the hydrochloride salt will appear as broad singlets, exchangeable with D₂O. |

| ¹³C NMR | Pyrazine Carbons: Signals in the aromatic region (δ 140-155 ppm). Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-60 ppm), with carbons adjacent to the nitrogen appearing more downfield. |

| Mass Spec. (ESI+) | Molecular Ion: A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 164.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₁₄N₃. |

| FT-IR (KBr) | N-H Stretch: Broad absorption band around 3400-3200 cm⁻¹ (amine N-H). C-H Stretch: Absorptions around 3100-2800 cm⁻¹ (aromatic and aliphatic C-H). C=N/C=C Stretch: Peaks in the 1600-1400 cm⁻¹ region characteristic of the pyrazine ring. |

Chromatographic Purity

Purity is best assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

| Parameter | Recommended Conditions |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 275 nm |

| Expected Purity | ≥98% (by peak area) |

Safety, Storage, and Handling

-

Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like TFA and HCl are corrosive and should be handled with extreme care.

-

Storage: Store 2-(Pyrrolidin-3-yl)pyrazine hydrochloride in a tightly sealed container in a cool, dry, and dark place (recommended 0-8 °C) under an inert atmosphere to prevent degradation.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide presents a robust and well-documented pathway for the synthesis and characterization of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride. The described methods, from the strategic use of a Boc-protecting group to the detailed analytical workflow, provide researchers with a reliable framework for obtaining this valuable pharmaceutical intermediate with high purity. By understanding the rationale behind each experimental step, scientists can confidently reproduce and, if necessary, adapt these protocols for the advancement of their research and development projects.

References

-

Reddit - r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). Pyrazine. Retrieved February 23, 2026, from [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved February 23, 2026, from [Link]

-

AccelaChemBio. (n.d.). 1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride. Retrieved February 23, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Cui, C., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]

-

Agilent Technologies. (2017, January 16). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Retrieved February 23, 2026, from [Link]

-

Hsu, M. C., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. PMC - NIH. Retrieved February 23, 2026, from [Link]

- Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipept

The Versatility of the Pyrazine Scaffold: A Technical Guide to the Biological Activities of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a focal point for the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the diverse pharmacological effects of novel pyrazine compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms, experimental validation, and structure-activity relationships, this document serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers.[1][6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways and enzymes that are critical for cancer cell proliferation, survival, and metastasis.[1][6]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyrazine compounds exert their anticancer effects is the inhibition of protein kinases.[1] Dysregulation of kinase activity is a well-established driver of oncogenesis, making them attractive therapeutic targets.[1] Many pyrazine-based molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking downstream signaling.[1]

Prominent examples include the inhibition of:

-

c-Met and VEGFR-2: Certain[2][3][8]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of these receptor tyrosine kinases, which are crucial for tumor growth, angiogenesis, and metastasis.[1][9]

-

Aurora Kinases: Imidazopyrazine derivatives have shown potent inhibitory activity against Aurora kinases, key regulators of mitosis, leading to cell cycle arrest.[1]

-

Fibroblast Growth Factor Receptors (FGFRs): Novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as pan-FGFR inhibitors, blocking downstream signaling pathways and exhibiting potent antitumor activity in cancer cell lines with FGFR abnormalities.[10]

Beyond kinase inhibition, some pyrazine derivatives induce apoptosis in cancer cells. For instance, certain chalcone-pyrazine hybrids have been shown to trigger programmed cell death in BEL-7402 human hepatoma cells.[2] Other pyrazine-containing compounds have been found to inhibit histone acetyltransferases (HATs) like p300/CBP, which play a crucial role in gene regulation and whose dysregulation is implicated in cancer.[11]

Experimental Workflow: Assessing Anticancer Efficacy

The evaluation of the anticancer potential of novel pyrazine compounds typically involves a series of in vitro assays. A standard workflow is depicted below:

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Quantitative Data Summary: Anticancer Activity of Pyrazine Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamic acid-ligustrazine derivative 34 | BEL-7402 (Hepatoma) | 9.400 | [2] |

| Cinnamic acid-ligustrazine derivative 34 | A549 (Lung) | 7.833 | [2] |

| Chalcone-pyrazine derivative 46 | BPH-1 (Prostate) | 10.4 | [2] |

| Chalcone-pyrazine derivative 46 | MCF-7 (Breast) | 9.1 | [2] |

| Chalcone-pyrazine derivative 47 | PC12 (Pheochromocytoma) | 16.4 | [2] |

| Chalcone-pyrazine derivative 48 | BEL-7402 (Hepatoma) | 10.74 | [2] |

| Pyrazolo[3,4-b]pyrazine derivative 15 | MCF-7 (Breast) | 9.42 | [13] |

| Pyrazolo[3,4-b]pyrazine derivative 25j | MCF-7 (Breast) | <3.66 | [13] |

| Imadazo[1,2-a]pyrazine derivative 3c | Average of 3 cell lines | 6.66 | [16] |

| [2][3][8]triazolo[4,3-a]pyrazine derivative 17l | A549 (Lung) | 0.98 | [9] |

| [2][3][8]triazolo[4,3-a]pyrazine derivative 17l | MCF-7 (Breast) | 1.05 | [9] |

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated significant potential in this area, exhibiting activity against a spectrum of bacteria and fungi.[1][17][18]

Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of pyrazine compounds are varied. For instance, molecular docking studies of certain pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, an essential enzyme in bacterial cell wall synthesis.[8] The presence of specific functional groups, such as a free amino group on the pyrazine or an attached pyrimidine ring, appears to contribute significantly to the antimicrobial efficacy of some derivatives.[8]

Experimental Workflow: Determining Antimicrobial Susceptibility

Caption: A generalized workflow for assessing the antimicrobial activity of novel compounds.

Detailed Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][19]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]

-

Compound Dilution: Perform serial two-fold dilutions of the pyrazine compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[1]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (microbe and medium) and negative (compound and medium) controls.[1]

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity of Pyrazine Derivatives

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine-2-carboxylic acid derivative P10 | C. albicans | 3.125 | [8] |

| Pyrazine-2-carboxylic acid derivative P4 | C. albicans | 3.125 | [8] |

| Pyrazine-2-carboxylic acid derivative P6, P7, P9, P10 | P. aeruginosa | 25 | [8] |

| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus | 32 | [19] |

| Triazolo[4,3-a]pyrazine derivative 2e | E. coli | 16 | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[3][20][21] Pyrazine derivatives have emerged as a promising class of anti-inflammatory agents, capable of modulating the body's inflammatory response.[20][21]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrazine compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, some paeonol derivatives incorporating a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages.[2] The mechanism can also involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the stabilization of cellular membranes.[22][23][24]

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: Common in vitro assays for evaluating the anti-inflammatory potential of compounds.

Detailed Protocol: Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[24][25] This assay assesses the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA), induced by heat.[24][25]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test pyrazine compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C) for 30 minutes.[25]

-

Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[25]

-

Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is often used as a positive control.

Quantitative Data Summary: Anti-inflammatory Activity of Pyrazine Derivatives

| Compound Class/Derivative | Assay | Activity | Reference |

| Paeonol-pyrazine derivative 37 | LPS-induced NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [2] |

| Pyrazolo[3,4-b]pyrazine derivative 15 | Carrageenan-induced rat paw edema | 44.44% inhibition (comparable to indomethacin) | [13] |

| Pyrazolo[3,4-b]pyrazine derivative 29 | Carrageenan-induced rat paw edema | Remarkable activity | [13] |

Neuroprotective Activity: Shielding the Central Nervous System

Neurodegenerative diseases and acute brain injuries like stroke represent areas of significant unmet medical need. Certain pyrazine derivatives have demonstrated promising neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[2][26][27]

Mechanism of Action: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of pyrazine compounds are often linked to their ability to mitigate oxidative stress and inhibit apoptotic pathways in neuronal cells.[2][28] For example, the tetramethylpyrazine (TMP) analogue T-006 has been shown to protect neuronal and endothelial cells against oxidative stress by activating the PI3K/AKT/mTOR and Nrf2 signaling pathways.[28] Other ligustrazine-cinnamic acid derivatives can inhibit the apoptosis of PC12 cells by up-regulating the Bcl-2/Bax ratio and down-regulating the expression of cytochrome-C, thereby blocking the mitochondrial apoptosis pathway.[2]

Signaling Pathway: PI3K/AKT/Nrf2 Axis in Neuroprotection

Caption: Simplified signaling pathway of the neuroprotective effects of T-006.

Experimental Workflow: Evaluating Neuroprotective Agents

The assessment of neuroprotective activity requires a combination of in vitro and in vivo models to simulate neuronal damage and evaluate the therapeutic efficacy of the compounds.[29][30][31][32]

Caption: A comprehensive workflow for assessing the neuroprotective effects of novel compounds.

Detailed Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a common method for evaluating the neuroprotective effects of a compound against an induced oxidative insult in a neuronal cell line (e.g., SH-SY5Y or PC12).

Step-by-Step Methodology:

-

Cell Culture: Culture neuronal cells in an appropriate medium and differentiate them if necessary.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a specified duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate to induce cell death.

-

Co-incubation: Continue to incubate the cells with the pyrazine compound and the oxidative agent for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Determine cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations and determine the EC50 value (the concentration that provides 50% of the maximum protective effect).[2]

Quantitative Data Summary: Neuroprotective Activity of Pyrazine Derivatives

| Compound Class/Derivative | Cell Line | EC50 (µM) | Reference |

| Ligustrazine-cinnamic acid derivative 18 | PC12 | 5.44 | [2] |

| Ligustrazine-cinnamic acid derivative 19 | PC12 | 3.68 | [2] |

| Cinnamic acid-pyrazine derivative 15 | HBMEC-2 | 3.55 | [2] |

| Cinnamic acid-pyrazine derivative 12 | SH-SY5Y | 3.68 | [2] |

| Ligustrazine-cinnamic acid derivative 35 | Differentiated PC12 | 25 | [2] |

Conclusion and Future Directions

The pyrazine scaffold is a remarkably versatile platform for the design of novel therapeutic agents with a wide array of biological activities. The demonstrated efficacy of pyrazine derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents highlights their immense potential in drug discovery.[1][2][33] The ability to readily functionalize the pyrazine ring allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, paving the way for the development of more potent and selective drug candidates.[2] Future research should continue to explore the vast chemical space around the pyrazine core, focusing on the synthesis of novel derivatives and their evaluation against a broader range of biological targets. A deeper understanding of their mechanisms of action and the development of compounds with improved pharmacokinetic and safety profiles will be crucial for translating these promising findings from the laboratory to the clinic.

References

-

Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

-

Kantharaju, K., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Singh, K., et al. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Current Organic Chemistry. Available at: [Link]

-

Pathak, S., et al. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry. Available at: [Link]

-

Patel, K., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

-

Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. Available at: [Link]

-

Alshahrani, M.M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Alshahrani, M.M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Singh, K., et al. (2023). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Begum, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Tzanopoulou, S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]

-

Ghorab, M.M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. Available at: [Link]

-

Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]

-

Ocaña, S., & Pandiella, A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Clinical and Translational Oncology. Available at: [Link]

-

Ocaña, S., & Pandiella, A. (2015). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. Available at: [Link]

-

Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

-

Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Coggeshall, R.E. (1992). Quantitative histological evaluation of neuroprotective compounds. Journal of Neuroscience Methods. Available at: [Link]

-

Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

-

Anonymous. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

-

Patel, K., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. Available at: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling. Neurotherapeutics. Available at: [Link]

-

Feng, L., et al. (2024). Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. ResearchGate. Available at: [Link]

-

Feng, L., et al. (2024). Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. PubMed. Available at: [Link]

-

Naz, R., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]

-

Shyamali, S., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Food Science and Technology. Available at: [Link]

-

Pérez-González, A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules. Available at: [Link]

-

Anonymous. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. Available at: [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

-

Wang, X., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Available at: [Link]

-

Wei, A., et al. (2023). Pharmacological activity and mechanism of pyrazines. Frontiers in Pharmacology. Available at: [Link]

-

Liu, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Available at: [Link]

-

Shanmuganathan, C., & Ramasamy, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]

-

Ronsisvalle, S., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Wells, R.G., et al. (2024). Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats. ResearchGate. Available at: [Link]

-

Shimada, Y., et al. (2002). Guidelines for clinical evaluation of anti-cancer drugs. Gan to Kagaku Ryoho. Cancer & Chemotherapy. Available at: [Link]

-

Asif, M. (2015). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. journalajrb.com [journalajrb.com]

- 23. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. bbrc.in [bbrc.in]

- 26. researchgate.net [researchgate.net]

- 27. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. preprints.org [preprints.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

The Pyrrolidinyl-Pyrazine Scaffold: A Privileged Architecture for GPCR and Kinase Modulation

Topic: Structure-Activity Relationship (SAR) of Pyrrolidinyl-Pyrazines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrrolidinyl-pyrazine moiety—comprising a saturated five-membered nitrogen heterocycle coupled to a diazine aromatic core—represents a "privileged structure" in medicinal chemistry. Its utility spans two distinct but high-value therapeutic areas: Class A GPCR modulation (specifically serotonergic 5-HT2C agonism) and Kinase inhibition (as a solubility-enhancing vector or ATP-mimetic core).

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple substitution patterns to explain the causality of ligand-receptor interactions. We analyze how stereochemical precision on the pyrrolidine ring drives selectivity and how the electronic deficiency of the pyrazine core influences metabolic stability.

Scaffold Architecture & Physicochemical Properties

The success of the 1-(pyrazin-2-yl)pyrrolidine scaffold stems from its ability to balance lipophilicity (LogP) with aqueous solubility while providing a rigid vector for substituent orientation.

The Pyrazine Core (The Anchor)

-

Electronic Character: Pyrazine is electron-deficient (π-deficient) due to the two nitrogen atoms at positions 1 and 4. This lowers the pKa of the system compared to pyridine, reducing the likelihood of hERG channel blockage (often associated with basic amines).

-

Metabolic Stability: Unlike pyridazine (1,2-diazine), which is often metabolically labile, pyrazine is relatively resistant to oxidative metabolism, although it can be susceptible to aldehyde oxidase (AO) if C-3 is unsubstituted.

The Pyrrolidine Ring (The Vector)

-

Stereochemical Control: The pyrrolidine ring is not flat; it adopts an envelope conformation. Substituents at C-2 or C-3 can be locked into specific spatial orientations, critical for distinguishing between closely related receptor subtypes (e.g., 5-HT2C vs. 5-HT2A).

-

Solubility: The basic nitrogen (if not directly attached to the electron-withdrawing pyrazine) or polar substituents on the ring significantly enhance aqueous solubility.

SAR Case Study A: 5-HT2C Receptor Agonists (Obesity & CNS)

The most authoritative application of this scaffold is in the design of selective 5-HT2C agonists (e.g., Vabicaserin analogs). The challenge is achieving selectivity over 5-HT2B (linked to valvulopathy) and 5-HT2A (linked to hallucinations).

The "Methyl Switch" and Stereochemistry

The core pharmacophore mimics serotonin (5-HT). The pyrazine nitrogen mimics the indole nitrogen, while the pyrrolidine amine mimics the ethylamine side chain.

-

C-2 Substitution (Pyrrolidine): Introducing a methyl group at the C-2 position of the pyrrolidine ring is the single most critical SAR determinant.

-

(S)-2-methyl: Generally enhances 5-HT2C potency but may retain 5-HT2A activity.

-

(R)-2-methyl: Often diminishes potency but can drastically alter the selectivity profile.

-

-

Mechanism: The methyl group creates a steric clash in the 5-HT2A binding pocket (which is slightly smaller in specific hydrophobic regions compared to 2C), acting as a "selectivity filter."

Pyrazine Substitution (Electronic Tuning)

-

Halogenation (Cl/F): Substitution at the C-5 or C-6 position of the pyrazine ring with Chlorine or Fluorine often increases potency.

-

Reasoning: Halogens fill the hydrophobic pocket (Val/Phe residues) in the receptor orthosteric site. Furthermore, they block metabolic soft spots, preventing oxidation.

-

-

Trifluoromethyl (-CF3): A -CF3 group enhances lipophilicity and blood-brain barrier (BBB) penetration but must be balanced against the loss of water solubility.

Visualization: The Selectivity & SAR Map

Figure 1: SAR Map illustrating the functional roles of the pyrrolidine and pyrazine sectors in GPCR ligand design.

SAR Case Study B: Kinase Inhibition (Oncology)

While less dominant than in GPCRs, the scaffold serves as a versatile template in kinase inhibitors (e.g., against JAK, Aurora, or Trk kinases).

-

Solubility Tail: In many kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), the pyrrolidine ring is attached to the solvent-exposed region of the molecule. Its primary role is to improve physicochemical properties (solubility) rather than direct binding.

-

Warhead Vector: For covalent inhibitors (e.g., BTK inhibitors), the pyrrolidine ring serves as a scaffold to attach acrylamide "warheads" that covalently modify Cysteine residues in the ATP binding pocket.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This is the standard entry route. It relies on the electron-deficient nature of the pyrazine ring facilitating nucleophilic attack.

Target Molecule: 2-Chloro-6-(3-methylpyrrolidin-1-yl)pyrazine

Reagents:

-

2,6-Dichloropyrazine (1.0 eq)

-

3-Methylpyrrolidine (1.1 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Solvent: DMF or Acetonitrile (MeCN)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (500 mg, 3.36 mmol) in anhydrous MeCN (10 mL).

-

Addition: Add

(1.16 g, 8.4 mmol) followed by the dropwise addition of 3-methylpyrrolidine (314 mg, 3.7 mmol). -

Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over

.[1] Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should show a distinct UV shift compared to the starting material. LC-MS must show the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2) if the product retains one chlorine atom.

Biological Assay: Calcium Flux (GPCR Activation)

To validate 5-HT2C agonism, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is standard.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).

-

Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

-

Agonist Addition: Prepare 10-point concentration-response curves of the test compound in assay buffer (HBSS + 20mM HEPES).

-

Measurement: Add compounds to cells and measure fluorescence intensity (excitation 485 nm, emission 525 nm) in real-time using FLIPR Tetra.

-

Data Analysis: Calculate

relative to the full agonist 5-HT (Serotonin).

Synthesis & Screening Workflow

Figure 2: Integrated workflow from synthesis to lead identification for pyrrolidinyl-pyrazine agonists.

Quantitative Data Summary: Substituent Effects

The table below summarizes the impact of key structural modifications on 5-HT2C potency and selectivity (generalized from Vabicaserin and related datasets).

| Position | Substituent | Effect on Potency (5-HT2C) | Effect on Selectivity (vs 2A) | Metabolic Stability |

| Pyrrolidine C-2 | Hydrogen | Moderate | Low | Moderate |

| Pyrrolidine C-2 | (S)-Methyl | High | Moderate | High |

| Pyrrolidine C-2 | (R)-Methyl | Low | High (Inverse Agonist?) | High |

| Pyrazine C-5 | Hydrogen | Low | Low | Low (Oxidation prone) |

| Pyrazine C-5 | Chlorine | High | Moderate | High (Blocked site) |

| Pyrazine C-5 | Trifluoromethyl | Moderate | Moderate | High |

References

-

Dunbar, G. C., et al. (2011). Vabicaserin, a novel 5-HT2C receptor agonist, for the treatment of schizophrenia. Source:

-

Zhao, G., et al. (2013). Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists. Source:

-

Storer, I., et al. (2016).[2][3] Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Source:

-

Guazzelli, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source:

-

Isaacs, R. C., et al. (2011). Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. Source:

Sources

- 1. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride in Agrochemical Formulations

Foreword: Navigating the Frontier of Agrochemical Innovation

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the exploration of novel chemical entities. Among these, nitrogen-containing heterocyclic compounds have consistently demonstrated significant potential in modulating biological processes relevant to pest and weed management.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride in agrochemical formulations.

While this compound is recognized as a versatile intermediate for bioactive compounds and for its potential to enhance the efficacy of pesticides and herbicides, it is crucial to note that publicly available, in-depth efficacy and toxicological data for this specific molecule are limited.[1][3] Therefore, this guide is structured to provide a robust framework based on the known properties of the pyrazine and pyrrolidine moieties, established principles of agrochemical formulation, and proven methodologies for evaluation. Our objective is to equip the scientific community with the foundational knowledge and detailed protocols necessary to systematically investigate and unlock the potential of this promising chemical scaffold.

Part 1: Chemical and Toxicological Profile of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride

A thorough understanding of the physicochemical and toxicological properties of an active ingredient is the bedrock of successful formulation development and safe handling.

Physicochemical Properties

The hydrochloride salt form of 2-(Pyrrolidin-3-yl)pyrazine suggests enhanced water solubility and stability, which are advantageous properties for certain formulation types.[1]

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₁N₃·2HCl | [1] |

| Molecular Weight | 222.12 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Further characterization of properties such as melting point, vapor pressure, and octanol-water partition coefficient (Kow) is a critical first step in any formulation development program.

Toxicological Overview of Pyrazine Derivatives

While specific toxicological data for 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is not extensively documented in the public domain, the broader class of pyrazine derivatives has undergone evaluation, particularly in the context of food additives and flavorings.

The European Food Safety Authority (EFSA) has assessed numerous pyrazine derivatives and established that for many, there would be no safety concern for consumers at proposed levels in animal feed.[4][5] Metabolic studies, primarily in rats, indicate an efficient excretion mechanism for pyrazine derivatives.[4] However, for the majority of these compounds, hazards for skin and eye contact, as well as respiratory exposure, are recognized, with many classified as irritating to the respiratory system.[5] Acute oral toxicity studies on various pyrazine derivatives generally indicate a low level of toxicity.[6]

It is imperative to handle 2-(Pyrrolidin-3-yl)pyrazine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area. A comprehensive Safety Data Sheet (SDS) should be consulted prior to handling.

Part 2: Postulated Mechanisms of Action and Potential Agrochemical Applications

The unique hybrid structure of a pyrazine ring linked to a pyrrolidine moiety suggests several potential mechanisms of action in an agrochemical context.

Potential Herbicidal Activity

Substituted pyrazine carboxamides have been identified as inhibitors of photosynthetic electron transport in photosystem II, a well-established target for many commercial herbicides.[7] This mode of action leads to the inhibition of chlorophyll formation and/or the acceleration of its decomposition, resulting in chlorosis and eventual plant death.[8]

Hypothesized Signaling Pathway for Herbicidal Action:

Caption: Iterative workflow for agrochemical formulation development.

Part 4: Efficacy Evaluation and Regulatory Considerations

Protocol for Preliminary Herbicide Efficacy Screening

Objective: To assess the pre- and post-emergence herbicidal activity of a new formulation.

Methodology:

-

Plant Species: Select a range of monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., romaine lettuce) weed species.

-

Pre-emergence Test:

-

Sow seeds in pots containing a standard soil mix.

-

Apply the test formulation at various rates (e.g., 50, 150, 450 g AI/ha) to the soil surface.

-

Maintain the pots in a greenhouse under controlled conditions.

-

Assess weed emergence and growth inhibition at 7, 14, and 21 days after treatment compared to an untreated control.

-

-

Post-emergence Test:

-

Data Analysis: Calculate the dose required for a 50% reduction in growth (GR50) for each weed species to quantify herbicidal potency.

The Role of Adjuvants

Adjuvants are critical for optimizing the performance of many agrochemicals. [9][11]

-

Surfactants: Reduce the surface tension of spray droplets, improving wetting and spreading on waxy leaf surfaces. [12]* Oils (Crop Oil Concentrates, Methylated Seed Oils): Enhance the penetration of the active ingredient through the plant cuticle, particularly important for systemic herbicides. [10]* Nitrogen-Based Fertilizers (e.g., Ammonium Sulfate): Can increase the absorption of some systemic herbicides and condition hard water. [9][10] The selection of an appropriate adjuvant system will depend on the target weed or pest, the mode of action of the active ingredient, and environmental conditions.

Regulatory Pathway and Data Requirements

Bringing a new agrochemical active ingredient to market is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). [13] Key data requirements for registration include:

-

Product Chemistry: Detailed information on the manufacturing process, chemical properties, and certified limits of all ingredients.

-

Toxicology: A battery of studies to assess potential human health effects, including acute, subchronic, and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity.

-

Ecotoxicology: Data on the effects on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects.

-

Environmental Fate: Studies to determine the persistence, mobility, and degradation of the compound in soil, water, and air.

-

Residue Chemistry: Data to establish maximum residue limits (tolerances) in food and feed crops. [13] Engaging with regulatory authorities early in the development process is crucial to ensure that all necessary data are generated to support registration.

Conclusion

2-(Pyrrolidin-3-yl)pyrazine hydrochloride presents an intriguing scaffold for the development of new agrochemical solutions. Its chemical structure suggests potential for herbicidal, insecticidal, and/or fungicidal activity. The protocols and technical information provided in this guide offer a comprehensive starting point for researchers to systematically investigate its properties, develop stable and effective formulations, and evaluate its biological efficacy. While the path from a novel molecule to a commercial agrochemical is challenging and requires rigorous scientific investigation and regulatory compliance, the framework outlined here provides a clear roadmap for navigating the initial, critical stages of this journey.

References

-

Understanding adjuvants used with agriculture chemicals - Crops and Soils. (URL: [Link])

-

Formulation - Agro Chemicals. (URL: [Link])

-

Adjuvants for Enhancing Herbicide Performance - Apparent Ag. (URL: [Link])

-

Types of Adjuvants in Agriculture - Skychem Group. (URL: [Link])

-

Enhancing Crop Protection with Effective Adjuvants | Agricultural Solutions. (URL: [Link])

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC. (URL: [Link])

-

Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - APVMA. (URL: [Link])

-

(PDF) Recent advancements in heterocyclic compounds as agrochemicals – A review. (URL: [Link])

-

Suspension concentrate (SC) guide - Croda Agriculture. (URL: [Link])

-

New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine. (URL: [Link])

-

Water Dispersible Granules (WG and WG-SB). (URL: [Link])

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed. (URL: [Link])

-

A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications - SciSpace. (URL: [Link])

-

The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (URL: [Link])

-

Heterocyclic chemistry in crop protection - PubMed. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

(PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (URL: [Link])

-

2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7 - J&K Scientific. (URL: [Link])

-

Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC. (URL: [Link])

-

Toxicology of insecticides to mammals | Request PDF - ResearchGate. (URL: [Link])

-

1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride-AccelaChem|AccelaChemBio. (URL: [Link])

- US3501472A - Pyrazine pesticides and their preparation - Google P

-

Data Requirements for Pesticide Registration | US EPA. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. jk-sci.com [jk-sci.com]

- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. higiene.unex.es [higiene.unex.es]

- 7. hracglobal.com [hracglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. apparentag.com.au [apparentag.com.au]

- 10. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]

- 11. grdc.com.au [grdc.com.au]

- 12. skychemi.com [skychemi.com]

- 13. epa.gov [epa.gov]

Synthesis of novel pyrazine derivatives for antimicrobial activity.

Application Note: Modular Synthesis and Antimicrobial Profiling of Pyrazine-2-Carboxamide Scaffolds

Introduction: The Pyrazine Privilege in Antimicrobial Discovery

The global escalation of Antimicrobial Resistance (AMR), particularly in Gram-negative pathogens like Pseudomonas aeruginosa and XDR Salmonella Typhi, necessitates the development of novel chemotypes. The pyrazine ring (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, most notably anchored by Pyrazinamide , a frontline tuberculosis drug.[1][2]

Unlike generic heterocycles, pyrazines offer a unique electron-deficient aromatic core that facilitates specific hydrogen bonding interactions with bacterial targets such as DNA gyrase and GlcN-6-P synthase . This guide details a high-fidelity workflow for synthesizing Pyrazine-2-carboxamide derivatives —a subclass recently validated for superior bioavailability and potency compared to their parent acids.

Scope of this Note:

-

Rational Design: Targeting bacterial replication enzymes.

-

Synthesis: A green, scalable T3P-mediated coupling protocol.

-

Validation: CLSI-compliant MIC determination.

Strategic Synthetic Design

The traditional synthesis of pyrazine amides involves acid chlorides (using SOCl₂), which often leads to hydrolysis side products and requires anhydrous conditions. To ensure reproducibility and higher yields ("Expertise & Experience"), this protocol utilizes Propylphosphonic Anhydride (T3P) .

Why T3P?

-

Safety: Non-explosive compared to HOBt/EDC.

-

Efficiency: Acts as both coupling agent and water scavenger, driving the equilibrium toward the amide.

-

Purification: Water-soluble byproducts allow for simple aqueous workups, avoiding tedious chromatography in early screening.

Workflow Visualization

Figure 1: T3P-mediated amidation pathway minimizing epimerization and byproducts.

Experimental Protocol: Chemical Synthesis

Target Compound: N-(pyridin-2-yl)pyrazine-2-carboxamide (Representative Scaffold).

Reagents & Equipment:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

2-Aminopyridine (1.1 eq)

-

Propylphosphonic anhydride (T3P), 50 wt. % in ethyl acetate (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

TLC Plates (Silica gel 60 F254)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve Pyrazine-2-carboxylic acid (5 mmol) in dry DCM (20 mL). Cool to 0°C in an ice bath.

-

Base Addition: Add DIPEA (15 mmol) dropwise. The solution may clear as the salt forms.

-

Coupling: Add T3P solution (7.5 mmol) slowly. Stir for 10 minutes at 0°C to form the active ester.

-

Amine Addition: Add 2-Aminopyridine (5.5 mmol). Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1). The acid spot (baseline) should disappear, and a new non-polar spot (Product) should appear.

-

-

Workup (Self-Validating Step):

-

Dilute reaction mixture with 20 mL DCM.

-

Wash sequentially with: Water (2 x 15 mL), Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid, and Brine (1 x 15 mL).

-

Note: T3P byproducts are water-soluble and will be removed here.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol: Structural Characterization

To ensure scientific integrity, the synthesized scaffold must be validated before biological testing.

| Technique | Expected Signal (Pyrazine Core) | Diagnostic Value |

| 1H NMR (DMSO-d6) | Three doublets/singlets at δ 8.5–9.5 ppm | Confirms pyrazine ring integrity (H3, H5, H6 protons). |

| FT-IR | Amide band at 1650–1690 cm⁻¹ | Confirms successful coupling (C=O stretch). |

| HRMS (ESI) | [M+H]⁺ peak | Confirms molecular formula and purity. |

Protocol: Antimicrobial Susceptibility Testing (MIC)

This protocol adheres to CLSI M07 guidelines (Broth Microdilution) to ensure data is comparable with FDA/EMA standards.

Materials:

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Indicator: Resazurin (0.015%) or TTC dye (Visualizes metabolic activity).

Workflow Visualization

Figure 2: CLSI-compliant broth microdilution workflow for MIC determination.

Detailed Procedure:

-

Stock Preparation: Dissolve the pyrazine derivative in 100% DMSO to a concentration of 1280 µg/mL.

-

Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.

-

Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard . Dilute this suspension 1:100 in CAMHB.

-

Inoculation: Add 100 µL of the diluted inoculum to each well (Final bacterial density ~5 x 10⁵ CFU/mL).

-

Controls:

-

Growth Control:[3] Broth + Bacteria + DMSO (No drug).

-

Sterility Control: Broth only.

-

-

Readout: Incubate at 35 ± 2°C for 16–20 hours.

-

Optional: Add 30 µL Resazurin dye. Incubate for 2 more hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates live bacteria.

-

MIC Definition: The lowest concentration preventing visible color change.[4]

-

Structure-Activity Relationship (SAR) Insights

Based on recent literature (see References), the following trends guide optimization:

-

Lipophilicity (LogP): Pyrazine amides with LogP values between 2.0 and 3.5 show optimal membrane permeability in Gram-negative bacteria.

-

Electronic Effects: Electron-withdrawing groups (Cl, CF₃) on the phenyl/pyridine ring attached to the amide nitrogen often enhance activity by increasing the acidity of the amide proton, potentially strengthening hydrogen bonding with the target enzyme (e.g., DNA gyrase).

-

Position 5 Substitution: Introducing a lipophilic group (e.g., methyl or chloro) at the 5-position of the pyrazine ring often prevents rapid metabolic oxidation, extending half-life.

References

-

BenchChem. (2025).[4] Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold. Retrieved from

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][5][6][7][8] 12th Edition. Retrieved from

-

Jain, S., et al. (2024). "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Retrieved from

-

Zhang, Y., et al. (2023). "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives." Molecules. Retrieved from

-

Schneider, H., et al. (2022).[9] "Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media." Green Chemistry. Retrieved from

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. intertekinform.com [intertekinform.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

Troubleshooting & Optimization

Optimizing reaction conditions for "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" synthesis

Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride

Status: Active Ticket ID: SYN-PYR-PYZ-003 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride . Due to the electron-deficient nature of the pyrazine ring and the potential for catalyst poisoning by the basic nitrogen atoms, this synthesis requires a robust strategy.

While direct

Visual Workflow: The "Vinyl-Route" Strategy

The following diagram outlines the critical path for synthesizing the target molecule, highlighting key decision points and reagents.

Caption: Optimized 3-step synthetic workflow for 2-(Pyrrolidin-3-yl)pyrazine HCl, prioritizing the robust vinyl-boronate coupling route.

Module 1: The Suzuki-Miyaura Coupling (Step 1)

Objective: Couple 2-chloropyrazine with N-Boc-3-pyrroline-3-boronic acid pinacol ester.

Critical Parameters & Data

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against coordination by the pyrazine nitrogens [1]. |

| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq) | Strong enough to activate the boronate but mild enough to prevent degradation of the pyrazine ring. |

| Solvent | 1,4-Dioxane : Water (4:1) | Water is mandatory for the transmetalation step in Suzuki couplings. Anhydrous conditions will fail. |

| Temp | 80°C - 90°C | Pyrazine chlorides are deactivated electrophiles; thermal energy is required for oxidative addition. |

Troubleshooting Guide: Coupling Failures

Q: My reaction turns black immediately and conversion stalls at <20%. What is happening?

-

Diagnosis: Catalyst Poisoning ("Pd-Black" precipitation).

-

Root Cause: The pyrazine nitrogens are coordinating to the Palladium, displacing the phosphine ligands and killing the active catalytic species.

-

Solution:

-

Switch Catalyst: Move to XPhos Pd G2 or Pd(dtbpf)Cl₂ . These bulky, electron-rich ligands prevent the pyrazine nitrogen from binding to the metal center.

-

Degassing: Ensure rigorous degassing (sparging with Argon for 20 mins). Oxygen accelerates ligand oxidation, leaving the metal vulnerable.

-

Q: I see the starting material disappearing, but I am getting a "de-borylated" byproduct instead of the coupled product.

-

Root Cause: The boronate ester is hydrolyzing and losing the boron group before it can transmetalate to the palladium. This is common with heteroaryl boronates or vinyl boronates in the presence of strong bases.

-

Solution:

-

Reduce Base Strength: Switch from Na₂CO₃ to K₃PO₄ or CsF .

-

Reduce Water: Move to a 9:1 Dioxane:Water ratio.

-

Add Ligand Excess: Add 10 mol% extra free ligand (e.g., dppf) to stabilize the active species and speed up the catalytic cycle, outcompeting the hydrolytic pathway.

-

Module 2: Hydrogenation & Deprotection (Steps 2 & 3)

Objective: Reduce the double bond and remove the Boc group to form the HCl salt.

Protocol: Sequential Reduction & Deprotection

-

Hydrogenation:

-

Dissolve the coupled intermediate (N-Boc-2-(pyrazin-2-yl)-3-pyrroline) in MeOH.

-

Add 10 wt% Pd/C (wet support to prevent ignition).

-

Stir under H₂ balloon (1 atm) for 4-16 hours.

-

Note: Monitor strictly by LCMS. Pyrazine rings can be reduced to piperazines under high pressure or prolonged exposure [2]. Stop immediately upon disappearance of the alkene.

-

-

Deprotection (Salt Formation):

-

Filter off Pd/C and concentrate.

-

Redissolve in 1,4-Dioxane .

-

Add 4M HCl in Dioxane (5-10 equivalents) at 0°C, then warm to RT.

-

Observation: The product should precipitate as a solid.

-

Troubleshooting Guide: Isolation Issues

Q: Upon adding HCl, my product formed a sticky "gum" or oil instead of a nice solid. How do I fix this?

-

Diagnosis: Hygroscopic Oil Formation.

-

Root Cause: The hydrochloride salt of this amine is extremely hygroscopic. Presence of residual water or methanol prevents crystallization.

-

Solution (The "Trituration" Method):

-

Decant the supernatant solvent from the gum.

-

Add anhydrous Diethyl Ether or MTBE to the gum.

-

Sonicate vigorously for 10-15 minutes. The mechanical energy + anti-solvent will force the gum to crystallize into a white/off-white solid.

-

Filter under Nitrogen (to avoid moisture absorption).

-

Q: My final NMR shows broad peaks and the integration is off.

-

Diagnosis: Rotamers or Aggregation.

-

Root Cause: Pyrrolidine salts often exhibit rotameric behavior in NMR due to restricted rotation or hydrogen bonding aggregates.

-

Solution:

-

Run the NMR in D₂O (breaks up aggregates) or DMSO-d6 at 80°C (coalesces rotamers).

-

Ensure the salt is fully protonated; free-basing traces can broaden signals.

-

Module 3: Advanced Optimization (Direct Alkyl Coupling)

Use this section only if the Vinyl-Route is not viable for your specific analog.

If you must couple N-Boc-3-iodo-pyrrolidine directly to 2-chloropyrazine :

-

The Challenge:

-hydride elimination is faster than reductive elimination. -

The Fix: Use NiCl₂(glyme) / di-t-butyl-bipyridyl catalysis (Negishi-like conditions) or Pd(OAc)₂ / RuPhos . RuPhos is specifically designed to facilitate coupling of secondary alkyl centers [3].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Puttaswamy, et al. (2018). Hydrogenation of Pyrazines: Selectivity Challenges. Organic Process Research & Development. (General Reference for Heterocycle Reduction)

-

Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298.

-

BenchChem Technical Repository. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyrazine derivatives or organometallic catalysts.

Sources

"2-(Pyrrolidin-3-yl)pyrazine hydrochloride" solubility and stability issues

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common solubility and stability challenges encountered with 2-(Pyrrolidin-3-yl)pyrazine hydrochloride. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower your experimental success.

Compound Overview: The Double-Edged Sword of a Hydrochloride Salt

2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a heterocyclic compound featuring both a pyrrolidine and a pyrazine ring. The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to explore three-dimensional space and influence stereochemistry, which is crucial for target binding.[1] The pyrazine ring, a nitrogen-containing heterocycle, is also a key pharmacophore in various bioactive molecules.[2][3]

The compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).[4][5] However, this salt form is not without its own set of challenges, including pH-dependent solubility, potential for salt disproportionation, and hygroscopicity, which can impact both experimental reproducibility and long-term storage.[6][7]

This guide provides a structured approach to understanding and overcoming these issues.

Frequently Asked Questions (FAQs)

This section directly addresses the most common queries received by our technical support team.

Category 1: Solubility Issues

Question 1: My compound won't dissolve in my desired solvent. What am I doing wrong?

Answer: This is a frequent challenge, often rooted in solvent choice and pH. As a hydrochloride salt of a basic compound, the solubility of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is highly dependent on the pH of the medium.

-

Causality: The protonated amine groups of the hydrochloride salt make the molecule ionic and thus more soluble in polar protic solvents, especially aqueous solutions. In neutral or basic aqueous media, the salt can convert to its less soluble free base form, causing it to precipitate. This phenomenon, known as salt disproportionation, is a significant stability concern that reduces solubility and bioavailability.[5][6]

-

Immediate Action: First, ensure you are using an appropriate solvent. For initial stock solutions, highly polar solvents are recommended. See the table below for general guidance. If using an aqueous buffer, ensure the pH is acidic (typically pH < 5) to maintain the protonated, more soluble salt form. Many APIs are considered highly soluble if their highest therapeutic dose is soluble in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[6]